molecular formula C12H15NO2 B14076914 3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal

3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal

Cat. No.: B14076914
M. Wt: 205.25 g/mol
InChI Key: MWLJWFNIPIESQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is an organic compound characterized by its unique structure, which includes a dimethylamino group, a m-tolyloxy group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde typically involves the reaction of m-tolyloxyacetaldehyde with dimethylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. The use of advanced catalytic systems and automated reaction monitoring can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The dimethylamino and m-tolyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the m-tolyloxy group may engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(dimethylamino)-2-(p-tolyloxy)acrylaldehyde
  • (E)-3-(dimethylamino)-2-(o-tolyloxy)acrylaldehyde
  • (E)-3-(dimethylamino)-2-(phenoxy)acrylaldehyde

Uniqueness

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is unique due to the specific positioning of the m-tolyloxy group, which can influence its chemical reactivity and interactions compared to its ortho- and para- counterparts

Conclusion

(E)-3-(dimethylamino)-2-(m-tolyloxy)acrylaldehyde is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, as well as a subject of interest in biological and medicinal studies. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.

Properties

IUPAC Name

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-5-4-6-11(7-10)15-12(9-14)8-13(2)3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLJWFNIPIESQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.